molecular formula C44H52BF2N9O6 B12381696 9-[1-[3-[3-[2,2-difluoro-12-(4-methoxyphenyl)-4,6-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-5-yl]propanoylamino]propyl]triazol-4-yl]-N-[4-(5-methoxy-2-oxo-1,3,4-oxadiazol-3-yl)phenyl]nonanamide

9-[1-[3-[3-[2,2-difluoro-12-(4-methoxyphenyl)-4,6-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-5-yl]propanoylamino]propyl]triazol-4-yl]-N-[4-(5-methoxy-2-oxo-1,3,4-oxadiazol-3-yl)phenyl]nonanamide

Cat. No.: B12381696
M. Wt: 851.7 g/mol
InChI Key: FGTNLOCLXOGQPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 9-[1-[3-[3-[2,2-difluoro-12-(4-methoxyphenyl)-4,6-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-5-yl]propanoylamino]propyl]triazol-4-yl]-N-[4-(5-methoxy-2-oxo-1,3,4-oxadiazol-3-yl)phenyl]nonanamide is a complex organic molecule featuring multiple functional groups, including difluoro, methoxy, triazole, and oxadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be outlined as follows:

    Formation of the core structure: The core structure, which includes the tricyclic dodeca-1(12),4,6,8,10-pentaen-5-yl moiety, is synthesized through a series of cyclization reactions.

    Introduction of functional groups: The difluoro and methoxy groups are introduced through nucleophilic substitution reactions.

    Coupling reactions: The triazole and oxadiazole moieties are attached via coupling reactions, typically using reagents such as azides and nitriles under catalytic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The methoxy and difluoro groups can be oxidized under strong oxidative conditions.

    Reduction: The triazole and oxadiazole moieties can be reduced to their corresponding amines.

    Substitution: The difluoro groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a carboxylic acid, while reduction of the triazole moiety can yield an amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a potential candidate for studying protein-ligand interactions.

    Medicine: It may have potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interaction with molecular targets. For example, it may bind to specific proteins or enzymes, altering their activity. The difluoro and methoxy groups can participate in hydrogen bonding and van der Waals interactions, while the triazole and oxadiazole moieties can engage in π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

  • 9-[1-[3-[3-[2,2-difluoro-12-(4-methoxyphenyl)-4,6-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-5-yl]propanoylamino]propyl]triazol-4-yl]-N-[4-(5-methoxy-2-oxo-1,3,4-oxadiazol-3-yl)phenyl]nonanamide
  • 2,2-difluoro-12-(4-methoxyphenyl)-4,6-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-5-yl

Uniqueness

This compound is unique due to its combination of functional groups and its complex structure. The presence of both difluoro and methoxy groups, along with the triazole and oxadiazole moieties, provides a unique set of chemical properties that can be exploited for various applications.

Properties

Molecular Formula

C44H52BF2N9O6

Molecular Weight

851.7 g/mol

IUPAC Name

9-[1-[3-[3-[2,2-difluoro-12-(4-methoxyphenyl)-4,6-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-5-yl]propanoylamino]propyl]triazol-4-yl]-N-[4-(5-methoxy-2-oxo-1,3,4-oxadiazol-3-yl)phenyl]nonanamide

InChI

InChI=1S/C44H52BF2N9O6/c1-30-38(31(2)54-40(30)28-36-20-24-39(55(36)45(54,46)47)32-14-21-37(60-3)22-15-32)23-25-41(57)48-26-11-27-53-29-34(50-52-53)12-9-7-5-6-8-10-13-42(58)49-33-16-18-35(19-17-33)56-44(59)62-43(51-56)61-4/h14-22,24,28-29H,5-13,23,25-27H2,1-4H3,(H,48,57)(H,49,58)

InChI Key

FGTNLOCLXOGQPC-UHFFFAOYSA-N

Canonical SMILES

[B-]1(N2C(=C(C(=C2C=C3[N+]1=C(C=C3)C4=CC=C(C=C4)OC)C)CCC(=O)NCCCN5C=C(N=N5)CCCCCCCCC(=O)NC6=CC=C(C=C6)N7C(=O)OC(=N7)OC)C)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.